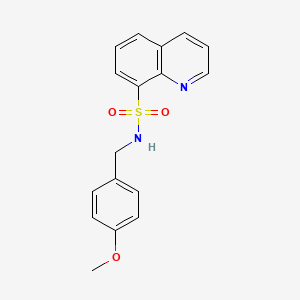

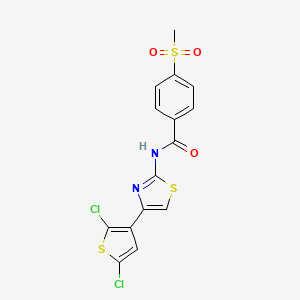

![molecular formula C8H7ClF3NO2S B2412853 [2-Chloro-4-(trifluoromethyl)phenyl]methanesulfonamide CAS No. 2352852-84-5](/img/structure/B2412853.png)

[2-Chloro-4-(trifluoromethyl)phenyl]methanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“[2-Chloro-4-(trifluoromethyl)phenyl]methanesulfonamide” is a chemical compound with the molecular weight of 273.66 . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for “[2-Chloro-4-(trifluoromethyl)phenyl]methanesulfonamide” is1S/C8H7ClF3NO2S/c9-7-3-6 (8 (10,11)12)2-1-5 (7)4-16 (13,14)15/h1-3H,4H2, (H2,13,14,15) . This code provides a detailed representation of the molecule’s structure. Physical And Chemical Properties Analysis

“[2-Chloro-4-(trifluoromethyl)phenyl]methanesulfonamide” is a powder at room temperature . It has a molecular weight of 273.66 .Aplicaciones Científicas De Investigación

Vicarious Nucleophilic Substitution in Organic Synthesis

One application of derivatives of [2-Chloro-4-(trifluoromethyl)phenyl]methanesulfonamide in scientific research involves their use in vicarious nucleophilic substitution (VNS) reactions. Specifically, 1,1,1‐Trifluoro‐N‐[oxido(phenyl)(trifluoromethyl)‐λ4‐sulfanylidene]methanesulfonamide demonstrates reactivity with carbanions bearing a leaving group, yielding VNS products. This represents the first instance of a VNS process on a benzene ring activated by an electron-withdrawing group other than a nitro group, indicating a new realm of possibilities for sulfur-based electron-withdrawing group activated compounds (Lemek, Groszek, & Cmoch, 2008).

Crystallographic Studies

Derivatives of [2-Chloro-4-(trifluoromethyl)phenyl]methanesulfonamide have also been the subject of structural studies using X-ray powder diffraction. For instance, N-(2-phenoxy-4-(4-phenyl-1H-1,2,3-triazol-1-yl)phenyl)methanesulfonamide and its derivatives have been synthesized and studied. These studies, which include DFT optimized molecular geometries, reveal insights into the intermolecular interactions within these compounds, showcasing their structural complexity and the role of hydrogen bonding in their supramolecular architecture (Dey et al., 2015).

Investigating Proton-Donating Ability

The proton-donating ability of trifluoro-N-(2-phenylacetyl)methanesulfonamide has been examined through quantum-chemical calculations and IR spectroscopy. This research has shed light on the conformations and self-associative behavior of the compound in various states, contributing valuable information about its chemical properties and potential applications in reactions requiring a hydrogen bond donor (Oznobikhina et al., 2009).

Propiedades

IUPAC Name |

[2-chloro-4-(trifluoromethyl)phenyl]methanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF3NO2S/c9-7-3-6(8(10,11)12)2-1-5(7)4-16(13,14)15/h1-3H,4H2,(H2,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJNSHHUAEHVFTQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)Cl)CS(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF3NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-Chloro-4-(trifluoromethyl)phenyl]methanesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide](/img/structure/B2412772.png)

![N-[(2S,3S)-3-Amino-2-hydroxy-3-[4-(trifluoromethoxy)phenyl]propyl]-4-tert-butyl-N-cyclobutylbenzenesulfonamide](/img/structure/B2412775.png)

![Tert-butyl 5-azaspiro[2.4]heptane-2-carboxylate](/img/structure/B2412777.png)

![Methyl 5-(((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2412782.png)

![3-(4-Chlorophenyl)-7-(4-cyclohexylpiperazin-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2412784.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2412786.png)

![3-[4-(1-Methylimidazol-4-yl)sulfonylpiperazin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B2412790.png)

![3-(3-chlorobenzyl)-8-(3-(dimethylamino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2412792.png)